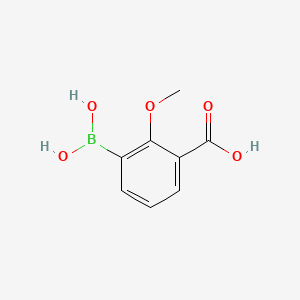

3-Borono-2-methoxybenzoic acid

描述

属性

IUPAC Name |

3-borono-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO5/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWLFFYGKXZCER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(=O)O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657194 | |

| Record name | 3-Borono-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-10-9 | |

| Record name | 3-Borono-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-borono-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation of 3-Bromo-2-methoxybenzoic Acid

While direct data on 3-bromo-2-methoxybenzoic acid preparation is limited, related methods for similar compounds provide insight:

- Starting from 2-methoxybenzoic acid, bromination is carried out in glacial acetic acid medium.

- Ferric chloride (FeCl3) is used as a catalyst.

- Bromine is added dropwise at controlled temperatures (20–60°C) over several hours.

- The reaction mixture is then heated to reflux (around 70–78°C) to complete the substitution.

- The product is isolated by filtration and washing, yielding the brominated intermediate as crystalline solids.

This method is adapted from procedures for 3-bromo-4-methoxybenzoic acid, suggesting feasibility for the 2-methoxy isomer with appropriate control of regioselectivity.

Palladium-Catalyzed Borylation to 3-Borono-2-methoxybenzoic Acid

The halogenated intermediate undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B2pin2) as the boron source:

- The reaction is conducted under an inert atmosphere (nitrogen or argon).

- A palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4 is employed.

- A base like potassium acetate or potassium carbonate is added.

- The reaction temperature is typically elevated (80–100°C).

- After completion, the product is purified by recrystallization or chromatography to obtain this compound in good yield.

This method is widely used for preparing boronic acids from aryl halides and has been specifically reported for related methoxybenzoic acid derivatives.

Direct C–H Borylation Approaches

Emerging methods in organic synthesis allow direct borylation of aromatic C–H bonds without prefunctionalization:

- Using iridium or rhodium catalysts with bis(pinacolato)diboron.

- Selective borylation at the 3-position adjacent to the 2-methoxy group can be achieved by tuning catalyst and ligand systems.

- These methods are less common for benzoic acid derivatives due to potential coordination issues but are under active research.

Industrial scale synthesis may incorporate such methods as they mature, offering more atom-economical routes.

Representative Reaction Conditions and Data Table

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination of 2-methoxybenzoic acid | Br2, FeCl3 catalyst, glacial acetic acid | 20–60°C (add dropwise), then reflux (70–78°C) | 1–20 h + 0.5–5 h reflux | ~85–90 | Produces 3-bromo-2-methoxybenzoic acid |

| Palladium-catalyzed borylation | Pd catalyst, B2pin2, base (KOAc or K2CO3), inert atmosphere | 80–100°C | 6–24 h | 70–85 | Converts aryl bromide to boronic acid |

Research Findings and Optimization Notes

- Catalyst selection : Pd(dppf)Cl2 shows high activity and selectivity in borylation of halogenated methoxybenzoic acids.

- Base choice : Potassium acetate is preferred for mild conditions and improved yields.

- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dioxane are commonly used.

- Reaction atmosphere : Strict exclusion of oxygen and moisture is critical to avoid catalyst deactivation.

- Purification : Boronic acids are often purified by recrystallization from aqueous-organic mixtures or by chromatographic methods.

Industrial processes optimize these parameters to maximize yield, purity, and minimize environmental impact.

化学反应分析

Types of Reactions

3-Borono-2-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Boronic esters and borates.

Reduction: Boranes and borohydrides.

Substitution: Various substituted benzoic acid derivatives.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Research

3-Borono-2-methoxybenzoic acid has been studied for its potential role in cancer treatment. Boronic acids are known to interact with biological targets, such as proteasomes and kinases, which are crucial in cancer cell proliferation and survival. The compound's ability to inhibit certain enzymes involved in cancer progression makes it a candidate for further research in anticancer therapies. For instance, studies have shown that boronic acids can modulate the activity of proteasome inhibitors, leading to enhanced therapeutic effects against specific cancer types .

1.2 Drug Development

This compound is also being investigated for its utility in drug development, particularly as a building block for synthesizing more complex pharmaceutical agents. Its boron functionality allows for the formation of covalent bonds with biomolecules, enhancing the specificity and potency of drug candidates. Researchers are exploring its incorporation into drug scaffolds that target various diseases, including metabolic disorders and neurodegenerative diseases .

Organic Synthesis

2.1 Cross-Coupling Reactions

This compound is valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds that are important in pharmaceuticals and agrochemicals. The compound's ability to act as a versatile coupling partner makes it an essential reagent in synthetic organic chemistry .

2.2 Synthesis of Functionalized Aromatics

The compound can also be used to synthesize various functionalized aromatic compounds through electrophilic aromatic substitution reactions. Its methoxy group enhances electrophilicity, allowing for further functionalization at other positions on the aromatic ring, which is crucial for developing new materials and fine chemicals .

Agricultural Applications

3.1 Herbicide Development

Recent studies have indicated that compounds similar to this compound exhibit herbicidal properties. The structural similarity to known herbicides suggests potential applications in agricultural chemistry as a selective herbicide or growth regulator. The compound's ability to inhibit specific plant growth mechanisms could lead to its use as an environmentally friendly alternative to traditional herbicides .

3.2 Plant Growth Regulation

Research indicates that boron-containing compounds can influence plant growth by regulating hormone levels within plants. This regulation could enhance crop yield and resilience against environmental stresses, making this compound a candidate for further exploration in agricultural biotechnology .

作用机制

The mechanism of action of 3-Borono-2-methoxybenzoic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in molecular recognition and chemosensing applications. The boronic acid group interacts with target molecules, forming stable complexes that can be detected and analyzed .

相似化合物的比较

Chemical Identity :

- IUPAC Name: 3-Borono-2-methoxybenzoic acid

- Molecular Formula : C₈H₉BO₅

- Molecular Weight : 195.97 g/mol

- CAS Number : 913836-10-9

Structural Features :

The compound consists of a benzoic acid backbone substituted with a boronic acid (-B(OH)₂) group at the 3-position and a methoxy (-OCH₃) group at the 2-position . The boronic acid moiety enables applications in Suzuki-Miyaura cross-coupling reactions and enzyme inhibition, while the methoxy group enhances electronic and steric properties .

Comparison with Structural Analogs

Structural and Molecular Comparisons

The table below highlights key structural analogs and their properties:

Key Observations :

- Substituent Position: The position of boronic acid and methoxy/methyl groups significantly impacts reactivity. For example, this compound’s electron-donating methoxy group at the 2-position may stabilize the boronic acid for enzyme interactions, whereas methyl groups (as in 3-Borono-4-methylbenzoic acid) introduce steric hindrance .

- Molecular Weight: All borono-methoxybenzoic acids share the same molecular formula and weight, differing only in substituent positions. Halogenated analogs (e.g., bromo-fluoro derivatives) exhibit higher molecular weights due to halogen atoms .

Reactivity and Stability

- This compound: Reactivity: Reacts with isobutylene and (+)-pinanediol to form esters, enabling chiral synthesis . Stable under normal conditions but incompatible with strong acids/bases . Enzyme Inhibition: The boronic acid group chelates catalytic metal ions in β-lactamases, while the methoxy group optimizes binding affinity .

- 3-Borono-4-methylbenzoic Acid: Stability: Stable under normal conditions but lacks detailed reactivity data. Limited use in high-value syntheses due to reduced electronic modulation compared to methoxy analogs .

Halogenated Analogs (e.g., 3-Bromo-5-fluoro-4-methylbenzoic acid) :

- Reactivity : Halogens enhance electrophilicity, making these analogs suitable for cross-coupling reactions. However, they lack the boronic acid’s enzyme-inhibitory properties .

生物活性

3-Borono-2-methoxybenzoic acid (C8H9BO5) is an organoboron compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a boronic acid moiety and a methoxy group. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C8H9BO5

- Molecular Weight : 195.97 g/mol

- Structural Features : The compound contains a boronic acid group (–B(OH)2) and a methoxy group (–OCH3) attached to a benzoic acid framework. These functional groups contribute to its chemical reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to the presence of the boronic acid moiety, which can form reversible covalent bonds with diols. This property allows it to interact with various biological targets, including enzymes and receptors, potentially influencing their activity.

- Enzyme Inhibition : Boronic acids have been shown to inhibit serine proteases by forming stable complexes with the active site serine residue. This inhibition mechanism is significant for drug design targeting protease-related diseases.

- Anticancer Potential : Preliminary studies indicate that compounds containing boronic acids may exhibit anticancer properties by disrupting cellular signaling pathways and inducing apoptosis in cancer cells. Further research is necessary to evaluate the specific effects of this compound on cancer cell lines.

- Antimicrobial Activity : Some boronic acid derivatives have demonstrated antibacterial and antifungal activities. While specific data on this compound is limited, its structural similarities to other active compounds suggest potential efficacy against microbial pathogens.

Case Studies and Experimental Data

-

Cytotoxicity Assays : In vitro studies using the MTT assay have been conducted on various cancer cell lines (e.g., Hep-G2 liver carcinoma and MCF-7 breast cancer). These studies aim to assess the cytotoxic effects of boronic acids, including this compound, compared to standard chemotherapeutics like cisplatin .

Compound IC50 (µg/ml) Cell Line This compound TBD Hep-G2 Cisplatin 4.0 Hep-G2 Other Boronic Acid Derivatives TBD Various - Binding Studies : Interaction studies have indicated that boronic acids can bind with proteins or nucleic acids, potentially altering their function. The binding constants for these interactions need further elucidation to understand their implications for drug design .

-

Comparative Analysis : Research has compared this compound with other structurally similar compounds, highlighting differences in reactivity and biological activity due to variations in functional groups.

Compound Name Structure Features Unique Aspects 3-Bromo-5-methoxybenzoic acid Bromine instead of boron Different reactivity patterns 4-Borono-2-methoxybenzoic acid Boron at position 4 Affects reactivity Phenylboronic Acid Simple boronic structure Lacks additional functional groups

常见问题

Basic Research Questions

Q. What safety protocols are critical for handling 3-Borono-2-methoxybenzoic acid in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing or reactions to avoid inhalation risks .

- Storage : Keep containers tightly sealed in a cool (<25°C), dry, and well-ventilated area away from incompatible materials (e.g., strong acids/bases) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use -NMR to confirm aromatic protons and -NMR to verify the boronic acid group (typical shifts: ~30 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H] at m/z 196.05 for CHBO) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. How can researchers synthesize this compound with high yield?

- Methodological Answer :

- Step 1 : Start with 2-methoxybenzoic acid. Protect the carboxylic acid group using methyl esterification.

- Step 2 : Introduce the boronic acid group via directed ortho-metalation (DoM) using B(OiPr) and n-BuLi at -78°C .

- Step 3 : Deprotect the ester under acidic conditions (e.g., HCl/MeOH) to regenerate the carboxylic acid .

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equiv B(OiPr)) .

Advanced Research Questions

Q. How does the methoxy substituent at the 2-position influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-donating methoxy group increases electron density on the boronic acid, potentially accelerating transmetalation with Pd catalysts .

- Steric Hindrance : The ortho-methoxy group may hinder Pd coordination, requiring bulky ligands (e.g., SPhos) to improve yields .

- Experimental Validation : Compare coupling rates with/without methoxy using kinetic studies (e.g., pseudo-first-order kinetics in THF/HO) .

Q. What strategies resolve contradictions in reported solubility data for this compound across polar vs. nonpolar solvents?

- Methodological Answer :

- Standardized Testing : Prepare saturated solutions in DMSO, MeOH, and toluene at 25°C. Filter and quantify solubility via gravimetric analysis .

- pH-Dependent Solubility : Test solubility in buffered aqueous solutions (pH 3–10) to assess carboxylate vs. carboxylic acid forms .

- Statistical Analysis : Use ANOVA to compare datasets and identify outliers due to impurities or hydration .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate bond dissociation energies (BDEs) for B–O and O–CH bonds .

- pKa Prediction : Use COSMO-RS solvation models to estimate carboxylic acid pKa (expected range: 2.5–3.5) and boronic acid pKa (~8.5) .

- Hydrolysis Pathways : Simulate aqueous degradation mechanisms (e.g., boronic acid → boric acid) under acidic/basic conditions .

Data Contradiction Analysis

Q. Why do some studies report conflicting reactivity data for this compound in Pd-catalyzed reactions?

- Methodological Answer :

- Catalyst Variability : Test multiple Pd sources (e.g., Pd(OAc), PdCl) and ligands (e.g., PPh, XPhos) to identify optimal combinations .

- Side Reactions : Monitor protodeboronation byproducts via -NMR and adjust reaction pH to minimize degradation .

- Reaction Monitoring : Use in-situ IR spectroscopy to track boronic acid consumption and intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。